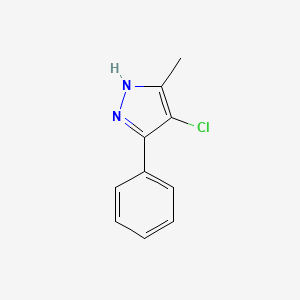

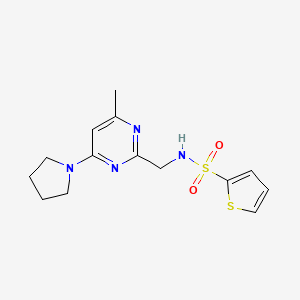

![molecular formula C19H16ClN5 B2601850 [1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine CAS No. 890942-87-7](/img/structure/B2601850.png)

[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It’s a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is carried out under ultrasonic-assisted conditions, yielding good results .Molecular Structure Analysis

The molecular structure of this compound is confirmed through elemental analysis and spectral data IR and NMR . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively . It has also shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) values are δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH), LC-MS: m/z, 271 (M+1) .Mechanism of Action

Future Directions

The compound has shown promising results as a CDK2 inhibitor, making it a potential candidate for further investigations in cancer treatment . Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting more extensive safety and hazard assessments .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRQHULULZMCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

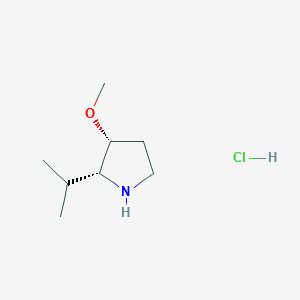

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)

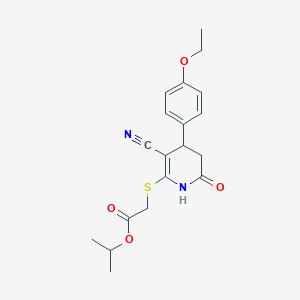

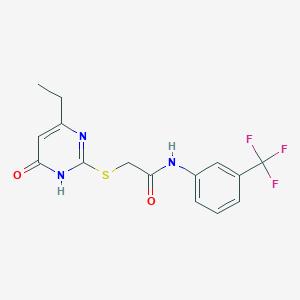

![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)

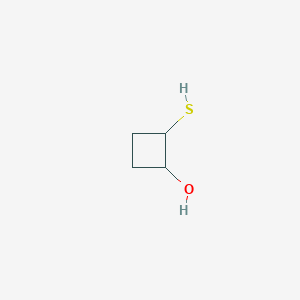

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)

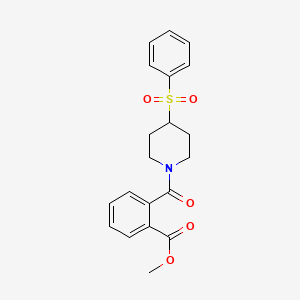

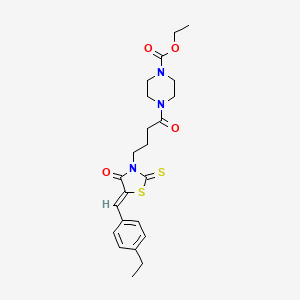

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)